Human Urotensin‑II Receptor Binding Affinity: Sub‑50 nM Antagonism Versus Inactive Positional Isomers
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine displaces [125I]‑urotensin‑II from recombinant human urotensin‑2 receptor expressed in Chem‑2 cells with an IC50 of 34 nM, as measured by scintillation proximity assay after 4 h incubation [1]. By contrast, the 3‑bromophenyl (CAS 885268‑93‑9) and 4‑bromophenyl (CAS 885268‑95‑1) positional isomers have no reported urotensin receptor binding data in any public database, and the parent 5‑phenyl‑thieno[2,3-d]pyrimidin-4-amine (CAS 195193‑10‑3) is characterized functionally as an FGFR1 kinase inhibitor (IC50 0.16–4.3 µM) rather than a GPCR ligand [2]. This orthogonal pharmacology demonstrates that the ortho‑bromine substitution directs target engagement toward a GPCR target not addressed by other isomers.
| Evidence Dimension | Human urotensin‑II receptor (UT receptor) binding affinity |
|---|---|
| Target Compound Data | IC50 = 34 nM (displacement of [125I]‑U‑II, human UT receptor expressed in Chem‑2 cells) |
| Comparator Or Baseline | 3‑bromo isomer (CAS 885268‑93‑9): no binding data available. 4‑bromo isomer (CAS 885268‑95‑1): no binding data available. 5‑phenyl analog (CAS 195193‑10‑3): FGFR1 IC50 = 0.16‑4.3 µM; no UT receptor data. |
| Quantified Difference | Target compound: active (34 nM) at UT receptor. Isomers: no detectable UT receptor annotation. >100‑fold target class switch (GPCR vs. kinase) observed for unsubstituted phenyl analog. |
| Conditions | Radioligand displacement assay; recombinant human UT receptor; Chem‑2 cells; 4 h incubation; scintillation proximity detection. |
Why This Matters
For researchers sourcing a validated urotensin‑II receptor antagonist, only the 2‑bromo isomer provides documented nanomolar activity; substitution with any other bromophenyl positional isomer yields a compound of unknown — and likely irrelevant — target pharmacology.
- [1] BindingDB. BDBM50431963 (CHEMBL2348502). Affinity Data: IC50 34 nM, Displacement of [125I]‑U2 from human recombinant urotensin‑2 receptor expressed in human Chem‑2 cells after 4 h by scintillation proximity assay. Curated by ChEMBL from Boehringer Ingelheim Pharmaceuticals. View Source
- [2] Gryshchenko, A.A., et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 2015, 23(9), 2287‑2293. FGFR1 IC50 0.16 µM and 0.18 µM for most active compounds; thienopyrimidine hit compound FGFR1 IC50 4.3 µM. View Source
